

Application Notes: In Vitro Apoptosis Induction by Phosphoethanolamine Calcium

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Compound of Interest		
Compound Name:	Phosphoethanolamine calcium	
Cat. No.:	B1677713	Get Quote

Introduction

Phosphoethanolamine (PEA), a precursor in the biosynthesis of membrane phospholipids, has emerged as a compound of interest in oncology research for its potential antitumor properties. [1][2] Studies have demonstrated that synthetic phosphoethanolamine can selectively induce apoptosis in various tumor cell lines, including melanoma and breast cancer, while exhibiting lower cytotoxicity towards normal cells.[3][4] The mechanism of action often involves the intrinsic, or mitochondrial, pathway of apoptosis, characterized by the disruption of mitochondrial membrane potential and the activation of the caspase cascade.[1][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the pro-apoptotic effects of **Phosphoethanolamine calcium** in vitro. The methodologies cover the assessment of apoptotic markers, quantification of cellular changes, and analysis of key protein expression levels.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Phosphoethanolamine calcium primarily triggers apoptosis through the mitochondrial pathway.[3] The process is initiated by the inhibition of anti-apoptotic proteins like Bcl-2 and the potential stimulation of pro-apoptotic proteins such as p53.[3] This imbalance disrupts the mitochondrial outer membrane, leading to a loss of the mitochondrial membrane potential ($\Delta\psi$ m) and the release of cytochrome c into the cytoplasm.[1][3] Cytoplasmic cytochrome c facilitates the formation of the apoptosome, which in turn activates caspase-9, an initiator

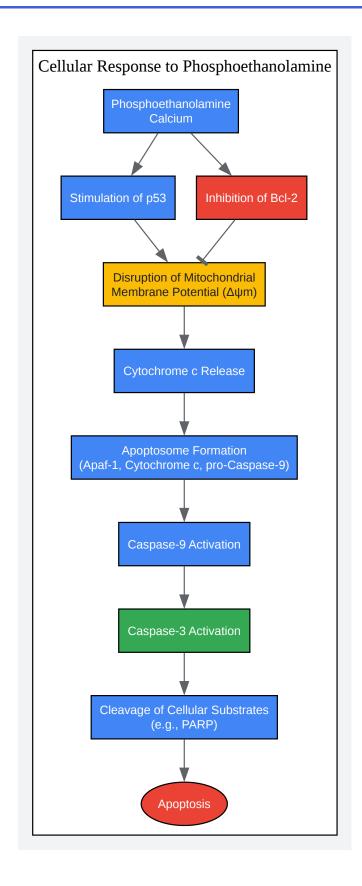


Methodological & Application

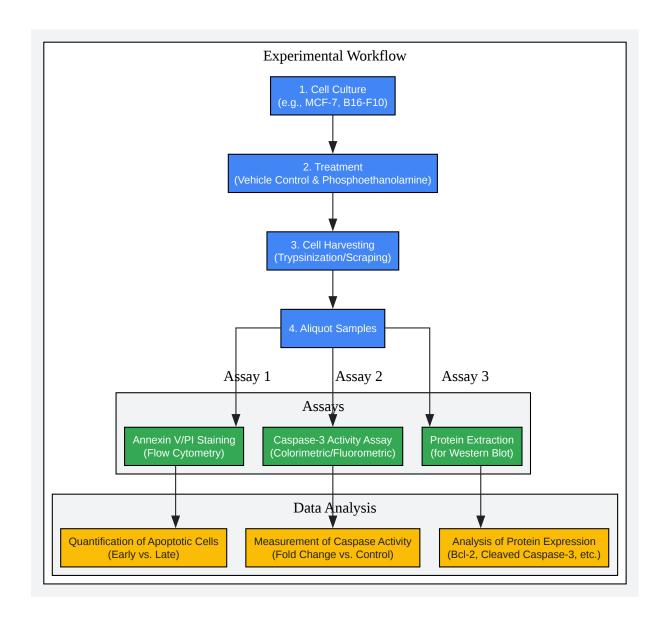
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caspase. Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[3][4] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[5]









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References

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